(1S,2R)-2-Aminomethyl-cyclohexanecarboxylic acid tert-butyl ester
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Overview
Description
(1S,2R)-2-Aminomethyl-cyclohexanecarboxylic acid tert-butyl ester is a chemical compound that features a cyclohexane ring with an aminomethyl group and a carboxylic acid esterified with a tert-butyl group. This compound is of interest in various fields of chemistry and biology due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-2-Aminomethyl-cyclohexanecarboxylic acid tert-butyl ester typically involves the esterification of the corresponding carboxylic acid with tert-butyl alcohol. This can be achieved using various catalysts and reaction conditions. One common method involves the use of acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .
Industrial Production Methods
In industrial settings, the production of tert-butyl esters, including this compound, can be optimized using flow microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-2-Aminomethyl-cyclohexanecarboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imines or nitriles, while reduction can produce alcohols.
Scientific Research Applications
(1S,2R)-2-Aminomethyl-cyclohexanecarboxylic acid tert-butyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which (1S,2R)-2-Aminomethyl-cyclohexanecarboxylic acid tert-butyl ester exerts its effects involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with active sites of enzymes, while the ester group can undergo hydrolysis to release the active carboxylic acid. These interactions can modulate the activity of enzymes and other proteins, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- (1S,2R)-2-Aminomethyl-cyclohexanecarboxylic acid methyl ester
- (1S,2R)-2-Aminomethyl-cyclohexanecarboxylic acid ethyl ester
- (1S,2R)-2-Aminomethyl-cyclohexanecarboxylic acid isopropyl ester
Uniqueness
The tert-butyl ester of (1S,2R)-2-Aminomethyl-cyclohexanecarboxylic acid is unique due to the steric hindrance provided by the bulky tert-butyl group. This steric effect can influence the compound’s reactivity and interactions with other molecules, making it distinct from its methyl, ethyl, and isopropyl counterparts .
Properties
IUPAC Name |
tert-butyl (1S,2R)-2-(aminomethyl)cyclohexane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO2/c1-12(2,3)15-11(14)10-7-5-4-6-9(10)8-13/h9-10H,4-8,13H2,1-3H3/t9-,10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKPRNENUGIJRRL-UWVGGRQHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCCCC1CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H]1CCCC[C@H]1CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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